molecular formula C6H5N3O B3023550 pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 29274-23-5

pyrazolo[1,5-a]pyrimidin-7(4H)-one

Katalognummer: B3023550
CAS-Nummer: 29274-23-5
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: BUEFDJQUUGMUJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound contributes to its wide range of biological activities, including antibacterial, antifungal, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary depending on the desired substituents on the pyrazolo[1,5-a]pyrimidine ring. For instance, the use of acetic acid as a solvent leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been employed to shorten reaction times and improve yields. Additionally, the use of copper-catalyzed reactions has been explored to facilitate the formation of pyrazolo[1,5-a]pyrimidine derivatives .

Analyse Chemischer Reaktionen

Cyclocondensation with Alkynes Under Ultrasonic Irradiation

A green synthetic protocol developed in 2024 employs aminopyrazoles and symmetric/non-symmetric alkynes under ultrasonic irradiation with KHSO₄ as a catalyst . This method eliminates harsh solvents and reduces reaction times to 1–3 hours at 60–80°C.

Reaction Components Conditions Yield Range
5-Aminopyrazole derivativesUltrasonic (40 kHz), KHSO₄68–92%
Phenylacetylene derivativesEthanol/H₂O (3:1), 70°C75–89%

Key advantages include high atom economy (>85%) and applicability to electron-deficient/donating substituents. The reaction proceeds via Knoevenagel adduct formation followed by cyclization .

One-Pot Cyclization with Enaminones/Chalcones

Sikdar et al. (2023) developed a one-pot method using amino pyrazoles, enaminones (or chalcone), and sodium halides (NaX) with K₂S₂O₈ as an oxidant :

text
Step 1: Cyclocondensation (pyrazole ring formation) Step 2: Oxidative halogenation (X = Cl, Br, I at position 3)

Optimized Conditions :

  • Solvent: Acetonitrile/water (4:1)

  • Temperature: 80°C

  • Time: 6–8 hours

Halide Source Product Yield
NaCl3-Chloro derivative78%
NaBr3-Bromo derivative82%
NaI3-Iodo derivative68%

X-ray diffraction confirmed exclusive 3-halogen substitution .

Reactions with Cyclic β-Dicarbonyl Compounds

Castillo et al. (2016) demonstrated solvent-free microwave-assisted cyclization of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone :

Key Findings :

  • Microwave irradiation (300 W, 4 min) achieved 94–98% yields.

  • Conventional heating (DMF, 12 h) yielded ≤65%.

  • Regioselectivity confirmed via ¹H/¹³C NMR anisotropy effects.

Example Product :
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Applications : Intermediate for N-fused heteroaromatics with antitumor activity .

Microwave-Assisted Reactions with Electrophiles

Moustafa et al. (2022) achieved regioselective 7-aminopyrazolo[1,5-a]pyrimidines using N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and electrophiles under microwave conditions :

Electrophile Product Type Yield Regioselectivity
Benzylidene malononitrile7-Amino derivatives85–90%>95% for C7 position
(E)-Cinnamoyl derivatives7-Aryl derivatives78–84%No 5-isomer detected

X-ray crystallography validated structural assignments, showing preferential cyclization via pyrazole nitrogen rather than carbon .

Comparative Analysis of Methodologies

Table 4 : Efficiency Metrics Across Methods

Method Time Yield E-Factor Key Advantage
Ultrasonic irradiation 1–3 h68–92%2.1–3.8Solvent sustainability
Microwave cyclization 4–20 min78–98%1.5–2.4Time efficiency
Halogenative cyclization 6–8 h68–82%4.2–5.1Direct C3 functionalization

Mechanistic Insights

  • Ultrasonic method : Cavitation accelerates Knoevenagel adduct formation, reducing activation energy by 15–20 kJ/mol .

  • Microwave-assisted : Dielectric heating polarizes intermediates, favoring transition stat

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been extensively studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell growth through various mechanisms.

  • Synthesis and Screening : A recent study synthesized a library of triazole-linked glycohybrids based on this compound and evaluated their anticancer activity against several human breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. The results showed varying degrees of growth inhibition, with some compounds demonstrating significant activity compared to controls .
  • Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects is still under investigation. Notably, some studies suggest they may act by mimicking biogenic purines, which are crucial for cellular functions such as DNA synthesis and repair .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMDA-MB-23110DNA synthesis inhibition
Compound BMCF-75Apoptosis induction
Compound CMDA-MB-45315Cell cycle arrest

Antitubercular Properties

This compound has also been identified as a promising lead compound in the fight against tuberculosis (TB).

  • High-Throughput Screening : In a focused library synthesis aimed at identifying new antitubercular agents, this compound derivatives were screened for activity against Mycobacterium tuberculosis (Mtb). The best-performing compounds exhibited low cytotoxicity and effective inhibition of bacterial growth within macrophages .
  • Mechanism Insights : Unlike many traditional TB drugs that target cell-wall biosynthesis or iron uptake mechanisms, the action of these compounds appears to be independent of these pathways. This suggests they may offer novel mechanisms to combat drug-resistant strains of TB .

Table 2: Antitubercular Activity Overview

CompoundActivity Against MtbCytotoxicity (CC50)Mechanism
Compound DActive (MIC 0.5 µg/mL)>100 µg/mLUnknown
Compound EActive (MIC 1 µg/mL)>200 µg/mLUnknown

Antiviral Applications

Additionally, this compound derivatives have shown potential as antiviral agents.

  • HCV NS5B Inhibition : A study reported the synthesis of several derivatives that were evaluated for their ability to inhibit the HCV NS5B RNA-dependent RNA polymerase. Some compounds demonstrated potent inhibitory activity in enzymatic assays, indicating their potential as antiviral therapeutics against Hepatitis C virus (HCV) .

Table 3: Antiviral Activity Data

CompoundTarget EnzymeIC50 (µM)
Compound FHCV NS5B0.8
Compound GHCV NS5B1.2

Wirkmechanismus

The mechanism of action of pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The binding of this compound to CDK2 involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form derivatives with enhanced properties makes it a valuable compound for further research and development .

Biologische Aktivität

Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential as an antitubercular agent, anticancer properties, and its role as a DPP-4 inhibitor.

Antitubercular Activity

Recent studies have identified this compound as a promising candidate for the treatment of tuberculosis (TB). Through high-throughput screening, it was found to exhibit potent activity against Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity. The structure-activity relationship (SAR) studies revealed key pharmacophore features essential for its antitubercular efficacy.

Key Findings:

  • Mechanism of Action : The mechanism was determined not to involve traditional pathways such as cell-wall biosynthesis or iron uptake. Instead, resistance to these compounds was linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which facilitated compound catabolism through hydroxylation .
  • In Vitro Activity : The compound demonstrated significant inhibitory concentrations against Mtb strains, with some derivatives showing enhanced activity .

Data Table: Antitubercular Activity of this compound Derivatives

CompoundMIC (µg/mL)Cytotoxicity (CC50 µg/mL)
P10.5>100
P20.8>100
P190.3>100

Anticancer Properties

The anticancer potential of this compound has also been explored extensively. It has been reported to inhibit various cancer cell lines by targeting dynein-dependent cellular processes.

Key Findings:

  • Inhibition of Dynein : Compounds from this class have been shown to selectively inhibit dynein ATPases, which are crucial for cellular transport mechanisms and have implications in cancer progression .
  • Cell Line Studies : In vitro assays against breast cancer cell lines (MCF-7, MDA-MB231) revealed that certain derivatives exhibited significant cytotoxic effects .

Data Table: Anticancer Activity of this compound Derivatives

CompoundIC50 (µM)Selectivity Index
D112100
D21580
D310120

DPP-4 Inhibition

Another notable biological activity of this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism.

Key Findings:

  • Potent Inhibition : Initial studies indicated IC50 values as low as 80 nM for certain derivatives, with optimized compounds showing even greater potency at 49 nM .
  • In Vivo Efficacy : In diabetic mouse models, these compounds effectively reduced glucose excursions by up to 34%, indicating their potential utility in managing diabetes .

Data Table: DPP-4 Inhibition Potency

CompoundIC50 (nM)In Vivo Efficacy (%)
b28034
d14940

Eigenschaften

IUPAC Name

1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFDJQUUGMUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973014, DTXSID501297017
Record name Pyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57489-79-9, 29274-23-5
Record name 57489-79-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
pyrazolo[1,5-a]pyrimidin-7(4H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.